molecular formula C39H54N6O8S B1662469 サキナビルメシル酸塩 CAS No. 149845-06-7

サキナビルメシル酸塩

カタログ番号: B1662469
CAS番号: 149845-06-7
分子量: 766.9 g/mol
InChIキー: IRHXGOXEBNJUSN-YOXDLBRISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications in HIV Treatment

Saquinavir mesylate was the first protease inhibitor approved for HIV therapy, significantly altering treatment paradigms. It is typically administered in combination with other antiretroviral agents to enhance efficacy and reduce viral load.

Pharmacokinetics

  • Bioavailability : Approximately 4%, significantly enhanced when taken with high-fat meals.
  • Metabolism : Primarily hepatic via CYP3A4 with extensive first-pass metabolism.
  • Protein Binding : About 98% bound to plasma proteins .

Clinical Studies

In clinical trials, saquinavir has demonstrated a favorable safety profile with manageable side effects, including gastrointestinal disturbances and mild to moderate adverse events . A notable study (PACTG 397) reported that while some subjects experienced serious adverse events, most tolerated the drug well over 96 weeks of treatment .

Potential Applications in Cancer Treatment

Recent studies have explored saquinavir's potential in oncology, particularly for its antiangiogenic and antitumor properties.

Antiangiogenic Effects

Research indicated that saquinavir inhibits angiogenesis and tumor growth in models of Kaposi's sarcoma (KS). In vitro and in vivo studies showed that saquinavir significantly reduced angiogenic lesions and spindle cell growth, comparable to established anticancer drugs like paclitaxel .

Mechanism of Action Against Cancer

Saquinavir's antitumor effects are attributed to its ability to inhibit cell invasion critical for angiogenesis. This suggests a possible mechanism where saquinavir could be repurposed for treating various cancers .

Repurposing for COVID-19 Treatment

Emerging evidence suggests that saquinavir may also have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.

Inhibitory Activity

In vitro studies revealed that saquinavir exhibits significant inhibitory effects on the main protease (3CLpro) of SARS-CoV-2, with an IC50 value of approximately 9.92 μM . Molecular docking studies demonstrated that saquinavir effectively binds to the catalytic residues essential for protease activity, indicating its potential as a therapeutic option against COVID-19.

Formulation Innovations

Due to saquinavir's poor aqueous solubility and bioavailability challenges, innovative formulation strategies have been developed.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Recent advancements include the development of SNEDDS-loaded transdermal films aimed at improving saquinavir's bioavailability. These formulations have shown enhanced skin permeation and improved pharmacokinetic profiles compared to traditional oral dosage forms .

Case Study: Vaginal Microbicide Formulation

A study evaluated saquinavir's solubility in vaginal and seminal fluid simulants. The findings highlighted that while saquinavir remains soluble in vaginal fluid, it precipitates in seminal fluid, reducing its antiviral potency by five-fold . This underscores the importance of formulation considerations in maximizing efficacy.

Summary Table of Saquinavir Mesylate Applications

Application AreaDescriptionKey Findings
HIV Treatment First protease inhibitor for HIV therapyWell-tolerated; significant reduction in viral load; manageable side effects
Cancer Treatment Antiangiogenic and antitumor propertiesInhibits KS tumor growth; comparable efficacy to paclitaxel
COVID-19 Treatment Potential inhibitor of SARS-CoV-2 main proteaseIC50 of 9.92 μM; effective binding to catalytic residues
Formulation SNEDDS-loaded transdermal filmsImproved bioavailability; enhanced skin permeation

生化学分析

Biochemical Properties

Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, saquinavir mesylate prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.

Cellular Effects

Saquinavir mesylate exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, saquinavir mesylate influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.

Molecular Mechanism

The molecular mechanism of action of saquinavir mesylate involves its binding to the active site of the HIV protease enzyme. Saquinavir mesylate is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. Saquinavir mesylate also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of saquinavir mesylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Saquinavir mesylate is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that saquinavir mesylate maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to saquinavir mesylate has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.

Dosage Effects in Animal Models

The effects of saquinavir mesylate at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of saquinavir mesylate is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of saquinavir mesylate can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.

Metabolic Pathways

Saquinavir mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of saquinavir mesylate involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of saquinavir mesylate contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.

Transport and Distribution

Saquinavir mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . Saquinavir mesylate exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of saquinavir mesylate is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of saquinavir mesylate is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . Saquinavir mesylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.

準備方法

化学反応の分析

反応の種類: サキナビルメシル酸塩は、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、化合物の特性を修飾し、その効力を高めるために不可欠です。

一般的な試薬と条件: サキナビルメシル酸塩を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。これらの反応の条件は、通常、最適な結果を得るために、制御された温度とpHレベルを伴います。

生成される主な生成物: これらの反応から生成される主な生成物には、溶解性、安定性、バイオアベイラビリティが向上したサキナビルメシル酸塩の修飾バージョンが含まれます。これらの修飾は、化合物の治療効果を高めるために不可欠です。

科学研究への応用

化学: 化学では、サキナビルメシル酸塩は、プロテアーゼ阻害剤とその標的との相互作用を研究するためのモデル化合物として使用されます。 これは、新しい合成方法や薬物送達システムの開発にも使用されています .

生物学: 生物学では、サキナビルメシル酸塩は、HIV複製メカニズムと、ウイルス成熟を防ぐためのプロテアーゼ阻害剤の役割を研究するために使用されます。 これは、薬剤耐性と新しい抗レトロウイルス療法の開発に関する研究にも使用されています .

医学: 医学では、サキナビルメシル酸塩は主に、他の抗レトロウイルス剤と組み合わせてHIV/AIDSの治療に使用されます。 これは、COVID-19などの他のウイルス感染症の治療と、がん治療にも有望な結果を示しています .

業界: 製薬業界では、サキナビルメシル酸塩は、新しい薬物製剤と送達システムの開発に使用されます。 また、抗レトロウイルス薬の品質管理と安定性試験にも使用されています .

生物活性

Saquinavir mesylate, marketed under the brand name Invirase, is a potent HIV protease inhibitor that has been pivotal in the treatment of HIV infection. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and potential applications beyond HIV treatment, including its effects on other viruses and cancer cells.

Overview of Saquinavir Mesylate

  • Chemical Structure : Saquinavir mesylate is a synthetic compound designed to mimic the transition state of the peptide bond cleaved by the HIV protease enzyme. Its chemical formula is complex, reflecting its designed specificity for viral targets.
  • Mechanism of Action : Saquinavir inhibits HIV protease, preventing the cleavage of viral Gag-Pol polyprotein precursors into functional proteins necessary for viral maturation and replication. This results in the formation of immature, noninfectious viral particles .

Antiviral Efficacy

Saquinavir exhibits high antiviral activity against both HIV-1 and HIV-2. Its inhibitory constants (K_i) are reported to be less than 0.1 nM and 0.12 nM for HIV-2 and HIV-1 proteases, respectively . Clinical studies have demonstrated that saquinavir is most effective when used in combination with other antiretroviral agents, such as ritonavir or amprenavir, leading to synergistic effects that enhance overall antiviral efficacy .

Pharmacokinetics

  • Absorption : The bioavailability of saquinavir is notably low (approximately 4%), but it can be significantly increased when taken with high-fat meals .
  • Metabolism : Saquinavir is primarily metabolized in the liver via the cytochrome P450 system, specifically through CYP3A4, which accounts for over 90% of its hepatic metabolism .
  • Elimination : Following administration, around 88% of saquinavir is excreted in feces, with only about 1% found in urine within five days post-dosing .

Clinical Studies

A notable clinical study involved administering saquinavir mesylate at a dosage of 600 mg three times daily to patients. The study revealed that while plasma concentrations were significant, cerebrospinal fluid concentrations were negligible, indicating limited central nervous system penetration . Adverse events reported included mild to moderate symptoms such as nasopharyngitis and gastrointestinal disturbances; however, serious adverse events were relatively rare .

In Vitro Studies on Other Applications

Recent research has explored the potential of saquinavir as an inhibitor of SARS-CoV-2's main protease (3CLpro). Molecular docking studies indicated that saquinavir effectively binds to critical catalytic residues within this protease, suggesting a potential role in treating COVID-19 . Additionally, studies have shown that saquinavir can inhibit NF-κB activation in various cancer cell lines, demonstrating its multifaceted biological activity beyond antiviral effects .

Degradation Products and Stability

Research has identified several degradation products of saquinavir mesylate under various conditions (acidic hydrolysis, oxidation) and assessed their pharmacological activity. The major degradation product formed under acidic conditions was found to be pharmacologically inactive compared to saquinavir itself . This highlights the importance of stability in formulation development.

Summary Table of Biological Activity

Characteristic Details
Target Virus HIV-1, HIV-2
K_i Values <0.1 nM (HIV-2), 0.12 nM (HIV-1)
Bioavailability ~4% (increased with fat)
Metabolism Hepatic via CYP3A4
Excretion 88% feces, 1% urine
Adverse Events Mild to moderate gastrointestinal issues
Potential Other Uses Inhibition of SARS-CoV-2 protease; anti-cancer activity

特性

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127779-20-8 (Parent)
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023835
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149845-06-7
Record name Saquinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149845-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saquinavir mesylate
Reactant of Route 2
Reactant of Route 2
Saquinavir mesylate
Reactant of Route 3
Reactant of Route 3
Saquinavir mesylate
Reactant of Route 4
Reactant of Route 4
Saquinavir mesylate
Reactant of Route 5
Saquinavir mesylate
Reactant of Route 6
Reactant of Route 6
Saquinavir mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。